Regioisomer Differentiation: 2-Methyl-7-phenyl vs. 2-Methyl-2-phenyl Scaffolds
The patent literature on 1,4-oxazepane derivatives as monoamine reuptake inhibitors explicitly excludes a set of regioisomers from the claimed invention, establishing a clear differentiation based on substitution pattern [1]. Specifically, the patent claims a genus of 1,4-oxazepanes but excludes compounds including '2-methyl-2-phenyl-1,4-oxazepane' and '6-methyl-6-phenyl-1,4-oxazepane' [1]. This exclusion, while not providing direct bioactivity data, implies a significant structural and biological divergence. The target compound, 2-methyl-7-phenyl-1,4-oxazepane, which is not on the exclusion list, represents a distinct substitution pattern (methyl at position 2, phenyl at position 7). Its value proposition for procurement lies in this specific regioisomerism, as it is not subject to the same prior art restrictions as the excluded analogs.
| Evidence Dimension | Patent Inclusion/Exclusion Status for Monoamine Reuptake Inhibitor Claims |
|---|---|
| Target Compound Data | Not listed among excluded compounds in US20130267494A1 |
| Comparator Or Baseline | 2-methyl-2-phenyl-1,4-oxazepane; 6-methyl-6-phenyl-1,4-oxazepane |
| Quantified Difference | Qualitative (excluded vs. not excluded) |
| Conditions | Patent claim scope definition for monoamine reuptake inhibitors |
Why This Matters
For researchers exploring SAR in monoamine reuptake inhibition, this compound offers a distinct regioisomer not covered by existing patent restrictions on similar scaffolds, making it a strategically valuable tool for exploring novel chemical space.
- [1] Takeda Pharmaceutical Company Limited. (2013). 1,4-OXAZEPANE DERIVATIVES. U.S. Patent Application Publication No. US20130267494A1. View Source
